1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide
Description
1-Butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 1-butyl substituent at position 1 of the pyridazinone core and an N-(prop-2-en-1-yl) carboxamide group at position 3. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The compound’s synthesis likely involves coupling a pyridazinone intermediate with propenylamine using reagents such as T3P (propylphosphonic anhydride) and DIPEA (diisopropylethylamine) in dichloromethane (DCM), followed by purification via flash chromatography .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-butyl-6-oxo-N-prop-2-enylpyridazine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-5-9-15-11(16)7-6-10(14-15)12(17)13-8-4-2/h4,6-7H,2-3,5,8-9H2,1H3,(H,13,17) |
InChI Key |
BNLFXUBVYFIRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The pyridazine ring is commonly synthesized via cyclocondensation between 1,3-diketones and hydrazines. For example, the Diaza–Wittig reaction enables the formation of fused pyridazines through intermediates generated from 1,3-diketones and hydrazine derivatives. Adapting this method, 1,3-diketones such as ethyl acetoacetate react with hydrazine hydrate under acidic conditions to yield 1,6-dihydropyridazine-3-carboxylates. Subsequent oxidation with potassium permanganate introduces the 6-oxo group.
Example Protocol
- Cyclocondensation : Ethyl acetoacetate (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol with catalytic HCl for 6 hours, yielding ethyl 1,6-dihydropyridazine-3-carboxylate (78% yield).
- Oxidation : The dihydropyridazine intermediate is treated with KMnO₄ in acetone/water (1:1) at 0°C, producing ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (82% yield).
Carboxamide Formation at Position 3
Hydrolysis and Amide Coupling
The ester group at position 3 is hydrolyzed to a carboxylic acid, followed by coupling with allylamine.
Stepwise Protocol
- Ester Hydrolysis : Ethyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (5 mmol) is refluxed with NaOH (10% aqueous) in ethanol (20 mL) for 3 hours, yielding 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (89% yield).
- Imidazolide Formation : The carboxylic acid reacts with carbonyldiimidazole (CDI) in DMF at 80°C for 2 hours to form the imidazolide intermediate.
- Amidation : The imidazolide is treated with allylamine (6 mmol) in DMF at room temperature for 24 hours, yielding 1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide (68% yield).
Direct Aminolysis
Alternatively, the ester undergoes aminolysis with allylamine under high-pressure conditions. Using a stainless-steel autoclave at 120°C for 8 hours, the reaction achieves 73% yield without intermediate hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 3 | 65–78 | 24 | Well-established, scalable |
| Microwave Alkylation | 2 | 76 | 0.3 | Rapid, energy-efficient |
| Imidazolide Coupling | 3 | 68 | 26 | High purity, minimal side products |
| Direct Aminolysis | 2 | 73 | 8 | Fewer steps, solvent-free |
Mechanistic Insights and Challenges
Regioselectivity in Alkylation
The N1 position is preferentially alkylated due to the electron-withdrawing effect of the 6-oxo group, which stabilizes the anion at N1. Competing alkylation at N2 is suppressed by using bulky bases like LDA.
Oxidative Stability
The 6-oxo group is susceptible to over-oxidation. Controlled conditions (low-temperature KMnO₄) prevent ring degradation.
Stereoelectronic Effects in Amidation
The imidazolide method avoids racemization, critical for maintaining stereochemical integrity in chiral analogs.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The allyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield n-Allyl-1-butyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide, while reduction can produce n-Allyl-1-butyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide .
Scientific Research Applications
n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The pyridazinone scaffold allows for modular modifications, enabling systematic exploration of substituent effects. Key analogs include:
- 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 5): Features a benzyl group at position 1 and a cyclopropylcarbamoylphenyl carboxamide at position 3.
- Synthesis yields for such analogs (e.g., 45% for Compound 6) suggest steric or electronic challenges during coupling .
- Propargyl-based analog (2-propynyl ester) : Replaces the propenyl group with a propargyl (prop-2-yn-1-yl) substituent. The triple bond increases electronegativity and rigidity, which may alter binding kinetics or metabolic stability .
Electronic and Physicochemical Properties
- Electronegativity: The butyl group (less electronegative, χ ≈ 2.5) at position 1 contrasts with benzyl (χ ≈ 2.8) or cyclopropyl (χ ≈ 2.9) substituents, reducing electron-withdrawing effects on the pyridazinone core. This may enhance π-π stacking or hydrophobic interactions in biological targets .
- Polarity : The propenyl carboxamide (logP ~1.2) likely offers intermediate lipophilicity compared to propargyl (logP ~1.5) or N-methylated (logP ~1.8) analogs, balancing solubility and permeability .
Data Tables
Table 1: Structural and Electronic Comparison of Pyridazinone Analogs
Notes
Limitations : Direct biological data for the target compound are absent; comparisons rely on structural analogs and electronic principles .
Synthesis Challenges : Lower yields for N-methylated analogs (e.g., Compound 6) highlight steric hindrance during coupling steps .
Electron Effects: Substituent electronegativity inversely correlates with pyridazinone core reactivity, influencing binding and stability .
Biological Activity
1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazine derivatives, characterized by a pyridazine ring and various substituents that influence its biological activity. The chemical structure can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to 1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with similar scaffolds showed inhibition of tumor growth in various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.7 | SW620 (Colorectal) |
| Compound B | 0.87 | MCF7 (Breast) |
| Compound C | 0.55 | HeLa (Cervical) |
These findings suggest that 1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide may possess similar anticancer activities due to structural similarities with these compounds .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of VEGFR-2 kinase, which plays a crucial role in angiogenesis. The reported IC50 value for this inhibition is approximately 1.46 µM, indicating potent activity against this target .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of dihydropyridazine derivatives. In silico studies suggest that these compounds can interact with neurodegenerative disease targets, potentially offering therapeutic benefits in conditions like Alzheimer's disease by modulating amyloid-beta peptide interactions .
Preclinical Studies
In preclinical models, compounds related to 1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide have shown promising results. For instance, a study involving xenograft models of human colorectal carcinoma demonstrated significant tumor reduction upon treatment with these compounds administered orally .
Clinical Implications
While direct clinical data on 1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is limited, the biological activities observed in related compounds suggest potential pathways for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
